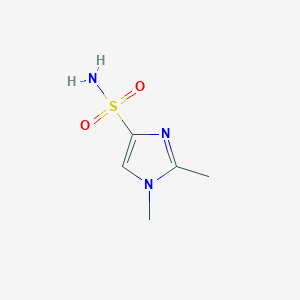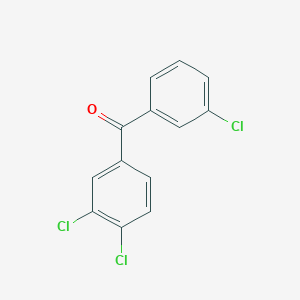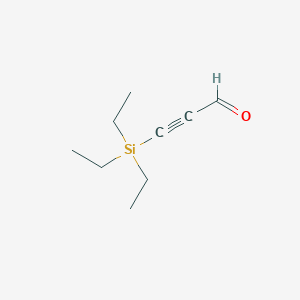![molecular formula C12H9NO3 B1302832 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid CAS No. 386715-43-1](/img/structure/B1302832.png)
4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of the core structure involves multiple steps, including condensation reactions, amidation, and cyclization. For instance, the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a compound with antiallergy activity, is achieved by structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid . Another example is the preparation of optically active substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids via optically active 2-methyl-4,5-difluoroindoline, which are tested for antibacterial activities . These synthetic routes often involve the use of dialkyl oxalates, arylalkylamines, and various cyclization agents to achieve the desired quinoline derivatives.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and polarimetry. The presence of substituents on the quinoline nucleus, such as methoxy, ethoxy, and halo groups, significantly influences the biological activity of these compounds. For example, the introduction of a methyl group at position 2 of the pyrrolo[3,2,1-ij]quinoline nucleus is considered a successful modification for enhancing diuretic effects . The structure-activity relationship studies suggest that the carboxylic acid moiety at the 2 position is crucial for optimal potency .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are crucial for determining their biological activity. For example, the esterification of the carboxylic acid moiety improves oral absorption, which is essential for the development of orally active antiallergy agents . The cyclization reactions are also critical for the formation of the quinoline core, and the choice of cyclization conditions can affect the yield and purity of the final product .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, are important for their biological activity and pharmacokinetic profile. Compounds with high aqueous solubility are desirable for intravenous efficacy . The purification and steric structure of these compounds are also discussed, as they are relevant for their diuretic activity . The halo-substituted derivatives, in particular, have been investigated for their diuretic activity, and their NMR spectral peculiarities have been discussed .
Aplicaciones Científicas De Investigación
Antibacterial Properties
A study by Ishikawa et al. (1990) synthesized a series of 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, including compounds structurally related to 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid. These compounds demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990). Similarly, Tsuji et al. (1995) synthesized optically active derivatives and found significant antibacterial efficacy against gram-positive bacteria (Tsuji et al., 1995).
Diuretic Potential
Ukrainets et al. (2011, 2014) explored the diuretic activity of halo-substituted derivatives, including compounds structurally analogous to 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid. These studies highlighted the diuretic potential of such compounds (Ukrainets et al., 2011), (Ukrainets et al., 2014).
Antitubercular Properties
Further research by Ukrainets et al. (2007) delved into the antitubercular activity of related compounds, revealing significant potential in this area as well (Ukrainets et al., 2007a), (Ukrainets et al., 2007b).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The exact nature of these interactions and the resulting changes are subjects of ongoing research .
Pharmacokinetics
Its bioavailability, how it’s absorbed and distributed in the body, how it’s metabolized, and how it’s excreted, are all areas that require further investigation .
Result of Action
The molecular and cellular effects of the compound’s action are not well-documented. It’s possible that the compound could have various effects depending on the specific targets it interacts with and the biochemical pathways it affects. More research is needed to fully understand these effects .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is another area that requires further study. Factors such as pH, temperature, and the presence of other molecules could potentially affect how the compound interacts with its targets and performs its action .
Propiedades
IUPAC Name |
11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-10-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-9(12(15)16)6-8-3-1-2-7-4-5-13(11)10(7)8/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJGAPBPTIGUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375572 | |
| Record name | 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid | |
CAS RN |
386715-43-1 | |
| Record name | 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main research focus of the paper "4-hydroxy-2-quinolones. 197*. The search for novel diuretics amongst halo-substituted 6-hydroxy-2-methyl-4-oxo-1,2-dihydro-4H-pyrrolo-[3,2,1-ij]quinoline-5-carboxylic acid anilides"?
A1: This paper investigates a series of halo-substituted 6-hydroxy-2-methyl-4-oxo-1,2-dihydro-4H-pyrrolo-[3,2,1-ij]quinoline-5-carboxylic acid anilides. [] The researchers aimed to identify novel diuretic compounds within this chemical class. While the paper does not delve into the specific mechanisms of action, it suggests that structural modifications by incorporating halogens and anilide groups could influence the diuretic activity of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Dimethylamino)phenyl]-2-thiourea](/img/structure/B1302753.png)
![N-[3-(dimethylamino)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B1302754.png)









![4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1302770.png)
